molecular formula C10H20N2O2 B11764639 (S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one

(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one

Cat. No.: B11764639
M. Wt: 200.28 g/mol
InChI Key: IVSSQZMOHIWCKA-YIZRAAEISA-N
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Description

(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one is a chiral compound characterized by a morpholino ring substituted with methyl groups at the 2R and 6S positions and an amino group at the S-configured second carbon of the butanone backbone. The amino group at the β-position of the ketone may enhance hydrogen-bonding interactions with biological targets, while the 2,6-dimethylmorpholino group likely contributes to metabolic stability and tissue retention.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

(2S)-2-amino-1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]butan-1-one

InChI

InChI=1S/C10H20N2O2/c1-4-9(11)10(13)12-5-7(2)14-8(3)6-12/h7-9H,4-6,11H2,1-3H3/t7-,8+,9-/m0/s1

InChI Key

IVSSQZMOHIWCKA-YIZRAAEISA-N

Isomeric SMILES

CC[C@@H](C(=O)N1C[C@H](O[C@H](C1)C)C)N

Canonical SMILES

CCC(C(=O)N1CC(OC(C1)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one typically involves the following steps:

    Formation of the Morpholino Ring: The morpholino ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The chiral centers can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of (S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Strategy Application/Status
(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one C10H19N2O2 ~200 (estimated) β-Amino group Basicity-driven lysosomal trapping Investigational (theoretical)
2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one C10H18ClNO2 219.71 β-Chloro group Low solubility Discontinued (lab use)
GSK2292767A C23H28N6O4S 484.57 (estimated) Oxazolyl-indazolyl Particulate depot retention PI3Kδ inhibitor (preclinical)

Research Findings and Discussion

  • Substituent Impact: The chloro analog’s discontinuation highlights the importance of substituent choice in drug development. The amino group in the target compound likely improves solubility and reduces reactive intermediates, addressing limitations seen in its halogenated counterpart .
  • Stereochemical Specificity: The (2R,6S)-dimethylmorpholino configuration may enhance target affinity compared to non-chiral analogs, as precise stereochemistry often dictates binding to enzymatic active sites .
  • Lung Retention Mechanisms: While GSK2292767A relies on physical particle deposition, the target compound’s amino group could enable pH-dependent lysosomal trapping, offering a tunable strategy for sustained action .

Biological Activity

(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one, commonly referred to by its CAS number 1932142-50-1, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H20_{20}N2_2O2_2
  • Molecular Weight : 200.28 g/mol
  • Boiling Point : Not specified in the sources
  • Melting Point : Not specified in the sources

The compound has been studied for its potential therapeutic applications, particularly in treating inflammatory and fibrotic diseases. Research indicates that it may modulate pathways involved in inflammation and tissue remodeling, which are critical in conditions such as Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis (IPF) .

Case Studies and Research Findings

  • Targeting Pathogenic Stem Cells :
    A study demonstrated that (S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one can selectively inhibit the growth of pathogenic lung epithelial stem cells while sparing normal regenerative cells. This selectivity is crucial for developing treatments that minimize side effects associated with conventional therapies .
  • In Vitro Studies :
    In vitro experiments revealed that the compound effectively reduces the clonogenic potential of cells derived from COPD patients. The study characterized the expression profiles of these cells and highlighted how treatment with this compound alters their differentiation pathways, leading to reduced mucus hypersecretion—a hallmark of COPD pathology .
  • Inflammatory Response Modulation :
    Additional research indicates that this compound may influence the expression of pro-inflammatory markers in lung tissues. It has been shown to downregulate markers associated with inflammatory responses while promoting the expression of genes involved in resolution pathways .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Growth InhibitionSelective inhibition of pathogenic lung stem cells
Clonogenic Potential ReductionReduced clonogenicity in COPD-derived cells
Inflammatory Marker ModulationDownregulation of pro-inflammatory markers

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